Lesinurad Impurity B

Description

Lesinurad is a selective uric acid reabsorption inhibitor (SURI) targeting the URAT1 transporter, approved in 2015 as an adjunct therapy with xanthine oxidase inhibitors (XOIs) like allopurinol or febuxostat for managing hyperuricemia in gout. It enhances renal uric acid excretion by blocking URAT1, a key transporter responsible for urate reabsorption in the proximal renal tubules . Clinical trials demonstrated that lesinurad 200 mg/day in combination with XOIs significantly increases the proportion of patients achieving serum urate (sUA) targets (<6 mg/dL) compared to XOI monotherapy . However, higher doses (400 mg) were associated with dose-dependent renal adverse events (AEs), including elevated serum creatinine (sCr) .

Properties

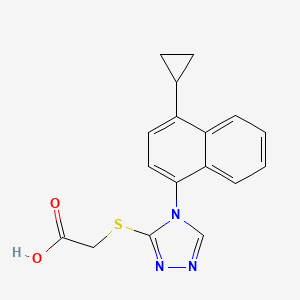

IUPAC Name |

2-[[4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S/c21-16(22)9-23-17-19-18-10-20(17)15-8-7-12(11-5-6-11)13-3-1-2-4-14(13)15/h1-4,7-8,10-11H,5-6,9H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQKGPEVPDVPLDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=C(C3=CC=CC=C23)N4C=NN=C4SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1533519-93-5 | |

| Record name | 2-(4-(1-Cyclopropylnaphthalen-4-yl)-4H-1,2,4-triazol-3-ylthio)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1533519935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-(1-CYCLOPROPYLNAPHTHALEN-4-YL)-4H-1,2,4-TRIAZOL-3-YLTHIO)ACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2MPK9HG63C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Conditions Favoring Impurity Formation

-

Temperature : Elevated temperatures (>30°C) during thioglycolate addition increase epimerization risks, leading to Impurity B.

-

pH : Neutral to slightly alkaline conditions (pH 7.5–8.5) promote unintended cyclization pathways.

-

Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, accelerating by-product formation.

Isolation and Purification Strategies

The isolation of this compound relies on differential solubility and chromatographic separation during Lesinurad’s purification. Patent CN111320588B details a pH-controlled washing method using buffer solutions to remove impurities, including Impurity B, from crude Lesinurad.

Buffer-Mediated Extraction

Crude Lesinurad is dissolved in ethyl acetate (15 vol) and washed with a potassium dihydrogen phosphate-dipotassium hydrogen phosphate buffer (pH 4.5). Impurity B, being more hydrophilic, partitions into the aqueous phase, while Lesinurad remains in the organic phase. Repeating this step twice reduces Impurity B levels to <0.5% in the final product.

Table 1: Impact of Buffer pH on Impurity B Removal Efficiency

| pH | Solvent | Washing Cycles | Residual Impurity B (%) |

|---|---|---|---|

| 3.5 | Ethyl acetate | 2 | 0.48 |

| 4.5 | Dichloromethane | 2 | 0.33 |

| 6.8 | Butyl acetate | 2 | 0.52 |

Data adapted from Examples 4–6 of CN111320588B.

Crystallization and Filtration

After extraction, the organic phase is concentrated (10 vol) and cooled to 15°C to crystallize Lesinurad. Impurity B remains in the mother liquor, enabling its recovery via solvent evaporation and recrystallization from tetrahydrofuran.

Crystallization Parameters

-

Temperature : Cooling to 10–15°C optimizes Lesinurad yield (85.0%) while excluding Impurity B.

-

Antisolvent Addition : Dropwise addition of hexane precipitates Impurity B with 78.9% recovery.

Analytical Characterization

Post-isolation, Impurity B is characterized using:

-

HPLC : Purity ≥98.5% (C18 column, 0.1% TFA in acetonitrile/water).

-

Mass Spectrometry : ESI-MS m/z 404.00 ([M+H]⁺), consistent with the molecular formula C₁₇H₁₅N₃O₂S.

-

¹H NMR : Distinct signals at δ 8.57 (d, J=8.4 Hz, 1H) and δ 4.03 (d, J=15.6 Hz, 1H) confirm the triazole-thioether structure.

Scale-Up Considerations

Industrial-scale production requires:

Chemical Reactions Analysis

Lesinurad Impurity B undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

Substitution: Involves the replacement of one atom or group with another, often using reagents like sodium hydroxide or hydrochloric acid.

Common reagents and conditions used in these reactions include organic solvents like dimethylformamide, catalysts like palladium on carbon, and conditions such as reflux or room temperature. Major products formed from these reactions include various intermediates and by-products that are further processed to yield the final compound .

Scientific Research Applications

Analytical Chemistry Applications

Lesinurad Impurity B serves as a critical reference standard in analytical methods aimed at ensuring the purity and quality of pharmaceutical formulations containing lesinurad. Its applications include:

- Quality Control : Used in high-performance liquid chromatography (HPLC) to assess the purity of lesinurad formulations.

- Stability Studies : Helps in evaluating the stability of lesinurad under various storage conditions by identifying degradation products.

- Method Development : Assists researchers in developing robust analytical methods for detecting lesinurad and its impurities during manufacturing processes.

Pharmacological Research

Research involving this compound includes its role in studying the pharmacodynamics and pharmacokinetics of lesinurad. Key findings from various studies highlight:

- Metabolite Profiling : Understanding how this compound behaves as a metabolite can provide insights into the overall efficacy and safety profiles of lesinurad .

- Toxicological Assessments : Investigations into potential nephrotoxicity associated with lesinurad treatment may involve studying impurities like this compound to ascertain their impact on renal function .

Future Directions and Research Opportunities

The ongoing research into this compound could lead to several future applications:

- Exploration of Synergistic Effects : Investigating whether this compound can enhance the efficacy of lesinurad or other urate-lowering therapies.

- Safety Profile Elucidation : Further studies could clarify any nephrotoxic effects associated with impurities during long-term use.

- Development of New Formulations : Understanding the interactions between lesinurad and its impurities may facilitate the development of more effective formulations with improved safety profiles.

Mechanism of Action

Lesinurad Impurity B, like Lesinurad, inhibits urate transporter 1 and organic anion transporter 4. These transporters are responsible for the reabsorption of uric acid in the kidneys. By inhibiting these transporters, this compound increases the excretion of uric acid in the urine, thereby lowering blood levels of uric acid. This mechanism is crucial for the treatment of hyperuricemia associated with gout .

Comparison with Similar Compounds

Comparison with Similar Compounds

Lesinurad belongs to the URAT1 inhibitor class, which includes benzbromarone, dotinurad, verinurad, and novel investigational agents. Below is a detailed comparison:

Structural and Mechanistic Differences

- Lesinurad vs. Verinurad :

Both share a similar chemical scaffold, but verinurad (lesinurad’s successor) exhibits a 300-fold higher URAT1 inhibition potency (IC₅₀ = 40 nM vs. 12 µM for lesinurad) due to optimized interactions with URAT1’s binding regions (A, B, and C). Cryo-EM structures show verinurad occupies an additional hydrophobic pocket, enhancing binding affinity . - Lesinurad vs. Benzbromarone/Dotinurad: Benzbromarone, a non-selective URAT1 inhibitor, binds to URAT1’s "Part A" region, while dotinurad (a newer agent) interacts with "Part B," enabling better selectivity. Lesinurad’s binding overlaps with both regions but lacks the extended interactions seen in verinurad .

- Novel Compounds (e.g., 23, 44, 54): Scaffold-hopping derivatives of lesinurad, such as compound 23 (IC₅₀ = 1.36 µM), exhibit enhanced URAT1 inhibition and reduced toxicity. These agents incorporate bicyclic imidazolopyridine cores, improving metabolic stability and bioavailability (e.g., 23 has 59.3% oral bioavailability vs. lesinurad’s ~50%) .

Pharmacokinetic and Efficacy Profiles

Research Findings and Clinical Implications

- Binding Mechanism : Lesinurad’s partial overlap with URAT1’s Regions A and B explains its moderate efficacy. Verinurad and newer agents exploit additional binding pockets (e.g., Region C), optimizing potency .

- Dose Optimization: Lesinurad 200 mg is the only approved dose due to renal safety concerns, whereas verinurad’s nanomolar potency may allow lower dosing .

Biological Activity

Lesinurad Impurity B is a byproduct associated with the synthesis of lesinurad, a selective uric acid reabsorption inhibitor primarily used in the treatment of gout. Understanding the biological activity of this impurity is essential for assessing its potential effects and safety profile, particularly in the context of drug metabolism and efficacy.

Overview of Lesinurad

Lesinurad is an approved medication that works by inhibiting uric acid transporters, specifically URAT1 and OAT4, which are responsible for the reabsorption of uric acid in the kidneys. By blocking these transporters, lesinurad increases uric acid excretion, thereby lowering serum uric acid levels in patients who do not achieve target levels with xanthine oxidase inhibitors like allopurinol or febuxostat .

Toxicological Studies

Toxicological assessments conducted on lesinurad provide insights into potential concerns regarding impurities like this compound. Studies indicate that high doses of lesinurad can lead to kidney toxicity and gastrointestinal issues in animal models, specifically in rats and cynomolgus monkeys . The implications for impurities suggest that careful monitoring is warranted during clinical use.

Efficacy and Safety Data

Clinical studies assessing lesinurad have demonstrated its efficacy in reducing serum uric acid levels significantly when used in combination with other therapies. For instance:

- In a phase III trial involving patients with tophaceous gout, those receiving lesinurad alongside febuxostat showed a higher percentage of achieving target serum uric acid levels compared to those on febuxostat alone (76.1% vs. 46.8%) at six months .

- Safety profiles indicated that while lesinurad was generally well-tolerated, there were instances of reversible elevations in serum creatinine levels, particularly at higher doses (400 mg) .

Case Studies

Case Study 1: Efficacy in Gout Management

A study involving 324 patients with chronic gout assessed the impact of adding lesinurad to standard therapy. Results highlighted that patients receiving the combination therapy experienced significant reductions in serum uric acid levels and improved resolution rates for gouty tophi .

Case Study 2: Toxicity Profile Analysis

In preclinical studies, high doses of lesinurad led to observable kidney damage in animal models, raising concerns about long-term use and the potential impact of impurities like this compound . These findings underscore the necessity for ongoing monitoring and evaluation of drug formulations.

Data Table: Summary of Key Findings

Q & A

Q. What analytical methods are recommended for quantifying Lesinurad Impurity B in pharmaceutical formulations?

Methodological Answer:

- High-performance liquid chromatography (HPLC) coupled with UV detection is commonly used for quantification. A five-level, two-factor experimental design (e.g., 25 mixtures with 13 calibration and 12 validation sets) ensures robustness in method development .

- Advanced chemometric models, such as artificial neural networks (ANNs), can enhance accuracy by analyzing UV spectral data to differentiate Impurity B from structurally similar compounds .

Q. How can researchers confirm the structural identity of this compound?

Methodological Answer:

- Use tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) to elucidate the molecular structure. For example, compare fragmentation patterns with Lesinurad’s core components (Component A: aromatic ring; Component C: sulfhydryl side chain) .

- Cross-validate results with synthetic standards and reference spectral libraries to rule out isomeric impurities .

Q. What are the primary sources of this compound during synthesis?

Methodological Answer:

- Impurity B typically arises from incomplete purification of intermediates or side reactions involving the sulfhydryl group.

- Monitor reaction conditions (e.g., pH, temperature) using real-time process analytical technology (PAT) to minimize byproduct formation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of Lesinurad derivatives while minimizing impurities like Impurity B?

Methodological Answer:

Q. What experimental strategies resolve contradictions in renal toxicity data between preclinical and clinical studies involving Lesinurad and its impurities?

Methodological Answer:

- Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to assess species-specific differences in renal clearance. For example, clinical trials reported serum creatinine increases in 18% of patients with Lesinurad monotherapy, suggesting dose-dependent nephrotoxicity .

- Validate findings using 3D renal proximal tubule cell models to simulate human metabolic pathways and impurity accumulation .

Q. How can researchers design impurity stability studies to comply with USP/ICH guidelines?

Methodological Answer:

- Perform forced degradation studies under stress conditions (acid/base hydrolysis, oxidative, thermal). For example, expose Impurity B to 0.1N HCl at 60°C for 24 hours and monitor degradation products via HPLC .

- Use a risk-based approach to prioritize impurities based on toxicological thresholds (e.g., ICH Q3A/B) and elemental impurity profiling .

Q. What statistical approaches address variability in impurity quantification across laboratories?

Methodological Answer:

- Implement inter-laboratory validation using standardized reference materials and harmonized protocols.

- Apply analysis of variance (ANOVA) and Bland-Altman plots to identify systematic errors in chromatographic peak integration .

Tables for Reference

Q. Table 1: Key Clinical Findings for Lesinurad-Related Renal Adverse Events

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.